molecular formula C12H9NSe B12038355 2-Methylnaphtho[1,2-d][1,3]selenazole

2-Methylnaphtho[1,2-d][1,3]selenazole

Cat. No.: B12038355
M. Wt: 246.18 g/mol
InChI Key: CDRVZRSZPSBGAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphtho[1,2-d][1,3]selenazole typically involves the halogenation of 1,2,3,4-tetrahydro-1-oxonaphthalene-3-sulphonate, followed by a reaction with selenourea. The sulphonic acid group is then eliminated to yield the desired compound . This method ensures the purity and yield of the product, making it suitable for further applications.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to enhance yield and reduce production costs. This includes stabilizing the synthesis process of intermediates such as 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene . These intermediates are crucial for the efficient production of the final compound.

Chemical Reactions Analysis

Key Methodologies:

  • Selenoamide Cyclization : Reacting selenoamides with α-bromoketones in ethanol at ambient temperature yields 1,3-selenazoles. For example, methyl-substituted selenoamides react with bromoketones to form the target compound in yields up to 98% under optimized conditions .

  • Multi-component Reactions : A one-pot synthesis using 2-isocyanonaphthalene, selenium powder, and methylamines under blue LED irradiation (10 W) in water produces naphthoselenazole derivatives. Scavengers like DBACO enhance yields to 94% , while radical inhibitors (e.g., BHT) reduce efficiency .

Reaction Conditions:

ReagentsSolventLight SourceYieldReference
Selenoamide + α-bromoketoneEtOHNone53–99%
2-Isocyanonaphthalene + SeH₂OBlue LEDs72–94%

Functionalization Reactions

The methyl group at the 2-position allows for further derivatization, enhancing pharmacological or material properties.

Notable Transformations:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF introduces substituents at the amine position, yielding N-alkylated derivatives (e.g., 4ar , 95% yield) .

  • Oxidation : Treatment with H₂O₂ or K₂S₂O₈ selectively oxidizes the selenium atom, forming selenoxide derivatives, though this may reduce ring stability .

Example Reaction:

2 Methylnaphthoselenazole+R XDMF 25 CN Alkylated Product\text{2 Methylnaphthoselenazole}+\text{R X}\xrightarrow{\text{DMF 25 C}}\text{N Alkylated Product}

Typical yields: 80–95% for primary alkyl halides .

Multi-component Coupling Reactions

The compound participates in photoinduced cross-coupling reactions, forming complex heterocycles.

Case Study:

  • Synthesis of Selenazole-Amines : Under blue LED irradiation, 2-methylnaphthoselenazole reacts with aryl halides and amines via a radical pathway. DBACO (1,4-diazabicyclo[2.2.2]octane) acts as a critical scavenger, achieving 94% yield of coupled products .

Mechanistic Insight:

  • Radical Initiation : Blue light excites the selenium center, generating a selenyl radical.

  • Coupling : The radical intermediates combine with aryl halides and amines, forming C–N and C–Se bonds.

  • Quenching : Scavengers stabilize intermediates, preventing side reactions .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photoreactivity : Prolonged UV exposure causes ring-opening via Se–C bond cleavage.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 4-position .

Scientific Research Applications

2-Methylnaphtho[1,2-d][1,3]selenazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylnaphtho[1,2-d][1,3]selenazole involves its interaction with specific molecular targets and pathways. The compound’s selenazole core allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-Methylnaphtho[1,2-d][1,3]selenazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H9NSe

Molecular Weight

246.18 g/mol

IUPAC Name

2-methylbenzo[e][1,3]benzoselenazole

InChI

InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3

InChI Key

CDRVZRSZPSBGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C([Se]1)C=CC3=CC=CC=C32

Origin of Product

United States

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